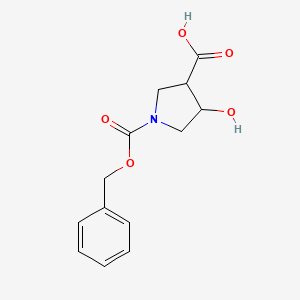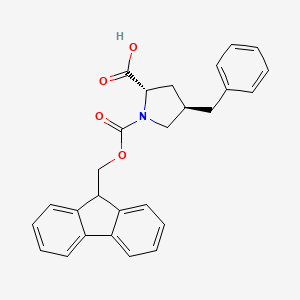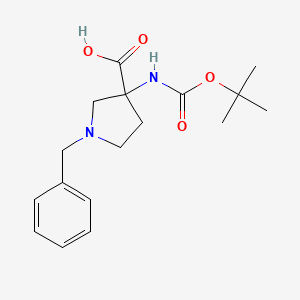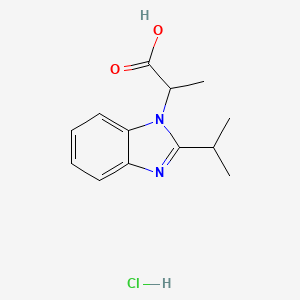
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride
Overview
Description
2-(3,4-Dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride (abbreviated as DHIQ-HCl) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of isoquinoline, a heteroaromatic compound that is found in a variety of plant species. DHIQ-HCl is known to have a variety of biochemical and physiological effects, and has been studied for its potential use in laboratory experiments.
Scientific Research Applications
Chemoselective Tert-Butyloxycarbonylation : The compound is used in the chemoselective tert-butyloxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols, offering high yield under mild conditions (Ouchi et al., 2002).
Microwave-Irradiated Synthesis : It aids in the synthesis of triazines, which are synthesized under microwave irradiation from cyanoguanidine, aromatic aldehydes, and cyclic amines. The resultant dihydrotriazines are converted into targeted compounds, demonstrating antileukemic activity (Dolzhenko et al., 2021).
Ring-Closing Metathesis Strategy : The compound is involved in synthesizing substituted dihydroisoquinolines using an isomerization-ring-closing metathesis approach, highlighting its utility in organic synthesis (Panayides et al., 2007).
Silver-Catalyzed Tandem Reactions : It plays a role in silver-catalyzed tandem reactions for synthesizing indolyl-dihydroisoquinolines from 2-alkynylbenzaldehydes, amines, and indoles (Yu & Wu, 2010).
Synthesis of Tertiary Amines : The compound is used in the synthesis of tertiary amines, which have applications in inhibiting carbon steel corrosion (Gao et al., 2007).
Preparation of Solifenacin : It's involved in the asymmetric hydrogenation process for preparing solifenacin, a urinary antispasmodic drug (Ruzic et al., 2012).
Synthesis of Fused Dihydroisoquinoline-Naphthyridinone Frameworks : It contributes to the synthesis of new fused dihydroisoquinoline-naphthyridinone frameworks, demonstrating its significance in the creation of complex organic structures (Shuvalov & Fisyuk, 2022).
Synthesis of 1-Aminoisoquinolines : The compound is essential for gold(III)-mediated domino reactions, leading to the synthesis of pharmaceutically interesting 1-aminoisoquinoline derivatives (Long et al., 2013).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNECPHKHNAPOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1CCC2=CC=CC=C2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)

![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)



![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)


